![molecular formula C15H13NO2 B12856684 N-(3'-Formyl[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12856684.png)
N-(3'-Formyl[1,1'-biphenyl]-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide is an organic compound with a complex structure that includes a biphenyl core substituted with a formyl group and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide typically involves the reaction of 3’-formylbiphenyl with acetamide under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the formyl group on the biphenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3’-Carboxy[1,1’-biphenyl]-3-yl)acetamide.
Reduction: 3’-Hydroxy[1,1’-biphenyl]-3-yl)acetamide.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The biphenyl core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-(3’-Formyl[1,1’-biphenyl]-2-yl)acetamide: Similar structure but with the formyl group at a different position.
N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide: Another positional isomer with the formyl group at the 4-position.
Uniqueness
N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the formyl group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
Propiedades
Fórmula molecular |
C15H13NO2 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
N-[3-(3-formylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H13NO2/c1-11(18)16-15-7-3-6-14(9-15)13-5-2-4-12(8-13)10-17/h2-10H,1H3,(H,16,18) |
Clave InChI |
UNFCMXRFMBUDTP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


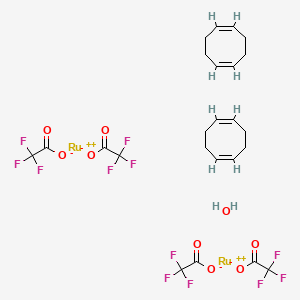
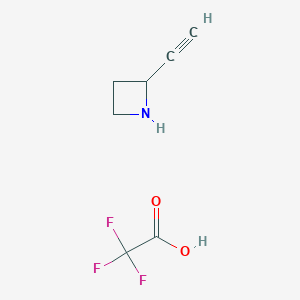
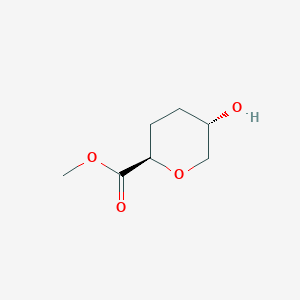

![4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid](/img/structure/B12856622.png)

![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid](/img/structure/B12856630.png)


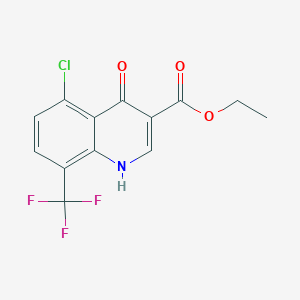

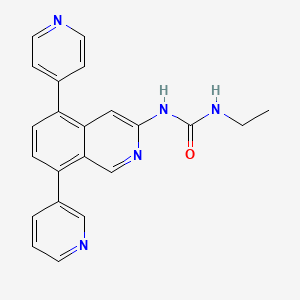

![(5AR,10bS)-2-(2,6-diethylphenyl)-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12856686.png)
